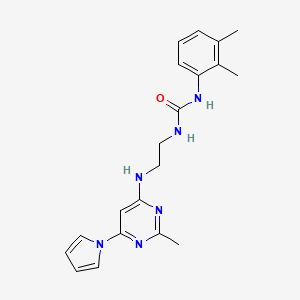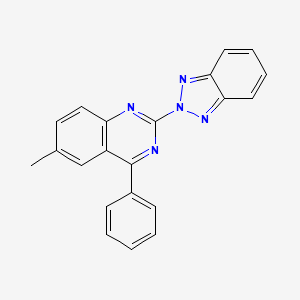![molecular formula C21H19N5O4 B2829416 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251621-32-5](/img/structure/B2829416.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo-pyrazine ring, and an acetamide group attached to a tolyl group (a methyl-substituted phenyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused-ring system. The triazolo-pyrazine ring system is a common motif in medicinal chemistry, often associated with a wide range of biological activities .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar acetamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Design of Potent Adenosine Human Receptor Antagonists : The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure has been identified as a new versatile scaffold for developing adenosine human receptor antagonists. Compounds with this scaffold have shown nanomolar affinity and high selectivity for the hA2A adenosine receptor, demonstrating potential in counteracting neurotoxicity in Parkinson's disease models (Falsini et al., 2017).
Synthesis and Properties of Triazolo-Thiadiazoles : Research into pyrazole and 1,2,4-triazole derivatives, including structures like 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide, highlights their significant pharmacological potential. The creation of such condensed systems is scientifically attractive for various biological applications (Fedotov et al., 2022).
Antibacterial Activity : Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains. Some derivatives have shown potent inhibitory activity comparable with standard drugs, suggesting potential for further development in antibacterial treatments (Reddy et al., 2013).
Antioxidant and Neuroprotective Agents : Derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been designed as dual antioxidant-human A2A adenosine receptor antagonists. These compounds have demonstrated efficacy in reducing oxygen free radical levels and neuropathy in models, making them promising agents for oxidative stress-related diseases (Falsini et al., 2019).
Synthesis of Bioactive Intermediates : The compound 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an intermediate in many biologically active compounds, has been synthesized using a rapid method. This work demonstrates the importance of such intermediates in the development of various bioactive molecules (Zhang et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been investigated for their interaction with human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase . These targets play crucial roles in various biological processes, including inflammation and stress response.
Mode of Action
Some compounds in the same class have been found to intercalate dna , which can disrupt the normal functioning of cells and lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Biochemical Pathways
It’s worth noting that the inhibition of 11β-hydroxysteroid dehydrogenase-type 1 and p38 α map kinase can affect a variety of biochemical pathways, including those involved in inflammation, stress response, and cell proliferation .
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines .
Propiedades
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHBTDDWIVNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)


![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)


![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)


![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)

